4-Aminobenzoylalanine
Description
Historical Perspectives on Amino Acid-Based Compounds and Conjugates
The scientific journey into amino acids began with their identification as the fundamental constituents of proteins. The term "amino acid" first appeared in English in 1898, and by 1902, Emil Fischer and Franz Hofmeister had independently proposed that proteins consist of amino acids linked together in a linear fashion, which Fischer termed "peptides". wikipedia.org This foundational understanding paved the way for chemists to explore the vast potential of amino acids beyond their natural role in proteins. wikipedia.org
In subsequent decades, the practice of conjugating amino acids to other molecules emerged as a powerful strategy in medicinal chemistry and pharmacology. nih.gov Researchers began to appreciate that attaching amino acid moieties to drugs or other bioactive compounds could significantly alter their physicochemical properties, such as solubility, stability, and membrane permeability. nih.govijpsjournal.com This approach, often used in the design of prodrugs, allows for the creation of compounds that can be targeted to specific tissues or cells, where they are then metabolized to release the active agent. ijpsjournal.comiqpc.com
One of the key areas where amino acid conjugates have proven valuable is in colon-specific drug delivery. ijpsjournal.com The development of sulfasalazine, a drug that links the anti-inflammatory agent 5-aminosalicylic acid (5-ASA) to sulfapyridine, was a landmark achievement in this field. This success spurred the development of second-generation prodrugs with improved profiles, including balsalazide, which utilizes 4-aminobenzoylalanine as a carrier molecule for 5-ASA. ijpsjournal.comnih.gov This historical progression highlights a deliberate move towards designing safer and more effective therapeutic agents by harnessing the chemical versatility of amino acid-based conjugates.
Structural Characteristics and Chemical Classifications of this compound
This compound, with the IUPAC name 3-[(4-aminobenzoyl)amino]propanoic acid, is a distinct chemical entity defined by its unique structure. nih.gov It is formed by the amide linkage between the carboxyl group of 4-aminobenzoic acid and the amino group of β-alanine. This structure incorporates an aromatic ring, an amide bond, a primary amine, and a carboxylic acid functional group.
Chemically, it is classified as both an organooxygen and an organonitrogen compound. nih.govguidechem.com Due to the presence of the β-alanine component, it is considered a derivative of a beta-amino acid. nih.govhmdb.ca The Human Metabolome Database further categorizes it under the superclass of organic acids and derivatives, with alternative parent classifications including aminobenzamides, benzamides, and aniline (B41778) or substituted anilines. hmdb.ca Its physical appearance is typically a white to light orange-brown crystalline powder. guidechem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-[(4-aminobenzoyl)amino]propanoic acid | nih.gov |
| Molecular Formula | C₁₀H₁₂N₂O₃ | nih.govbiocrick.com |
| Molecular Weight | 208.21 g/mol | nih.gov |
| CAS Number | 7377-08-4 | nih.govguidechem.combiocrick.com |
| Appearance | White to light orange-brown crystalline powder | guidechem.com |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCC(=O)O)N | guidechem.com |
| InChI Key | VHAXWROFYVPXMZ-UHFFFAOYSA-N | guidechem.comhmdb.ca |
Significance within Chemical Biology and Organic Synthesis Paradigms
The primary significance of this compound in chemical biology lies in its application as an "inert" carrier molecule in prodrug design. drugfuture.comtsijournals.com Its most notable use is in the structure of balsalazide, a drug for treating inflammatory bowel diseases like ulcerative colitis. nih.govflylib.com In this prodrug, the therapeutically active agent, 5-aminosalicylic acid (5-ASA), is joined to 4-aminobenzoyl-β-alanine via an azo bond. nih.govtsijournals.com
This conjugation is a strategic design for colon-specific drug delivery. iqpc.com The azo bond remains intact during passage through the upper gastrointestinal tract. Upon reaching the colon, azoreductase enzymes produced by the local bacterial microflora cleave the bond, releasing 5-ASA directly at the site of inflammation. nih.govtsijournals.com The this compound component is largely considered an inert carrier, designed to be poorly absorbed and to ensure the active drug reaches its target. drugfuture.comtsijournals.com A small fraction of the carrier molecule that is absorbed is metabolized through acetylation and subsequently excreted in the urine. drugfuture.comtorrentpharma.com
From an organic synthesis perspective, this compound is an example of the broader class of amino acid conjugates, the synthesis of which is a significant focus area. nih.govsemanticscholar.org The creation of such molecules typically involves multistep processes utilizing protecting group chemistry and robust coupling reactions to form the amide bond between the amino acid and the partner molecule. The synthesis of prodrugs like balsalazide, which incorporates the this compound scaffold, represents a practical application of modern synthetic methodologies aimed at creating complex, functional molecules for therapeutic purposes. umaryland.edusci-hub.se
Current Research Frontiers and Unexplored Avenues for this compound Studies
Contemporary research continues to build upon the foundation of targeted drug delivery, with a significant focus on developing novel systems for the colon. ijpsjournal.comiqpc.com While the use of this compound as a carrier is an established strategy, the field is actively exploring new polymers, hydrogels, and conjugation chemistries to further refine drug release profiles and efficacy. ijpsjournal.com
Several unexplored avenues for research involving this compound exist. A primary area of interest could be a deeper investigation into the "inert" nature of the carrier itself. While it is largely considered biologically inactive, subtle interactions with gut transporters or metabolic enzymes may have been overlooked. A thorough toxicological and pharmacological profiling could confirm its inertness or reveal previously unknown biological activities.
Another frontier lies in expanding the utility of the this compound scaffold. Its proven success in delivering 5-ASA suggests it could be a viable carrier for other therapeutic agents intended for colonic action. Research could focus on conjugating different classes of drugs, such as other anti-inflammatories, antibiotics, or even peptides and proteins, to this carrier to treat a wider range of gastrointestinal diseases.
Furthermore, the principles of late-stage diversification, a current paradigm in organic synthesis, could be applied. nih.gov Synthesizing a library of this compound analogs with modifications to the aromatic ring or the alanine (B10760859) backbone could allow for the fine-tuning of release kinetics and other pharmacokinetic properties. Finally, the development of a fluorescently tagged version of this compound could serve as a powerful research tool, enabling precise tracking of its transit, cleavage, and metabolic fate within a biological system. semanticscholar.org
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2S)-2-[(4-aminobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI Key |
FQXSZRCYDSJYFM-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 4 Aminobenzoylalanine
Established Synthetic Pathways for 4-Aminobenzoylalanine
Several reliable methods have been developed for the synthesis of this compound, each with distinct advantages. These pathways primarily involve reductive methodologies, amide bond formation, and diazotization reactions.
Reductive Methodologies (e.g., Hydrogenation of 4-Nitrobenzoylalanine)
A common and effective route to this compound involves the reduction of a nitro-group precursor, 4-nitrobenzoylalanine (B8522701). google.comjustia.com This transformation is typically achieved through catalytic hydrogenation.
In a representative procedure, 4-nitrobenzoylalanine is dissolved in a suitable solvent, such as ethanol (B145695), and subjected to hydrogenation in the presence of a palladium-charcoal catalyst (5% Pd/C). google.comjustia.com The reaction proceeds under a hydrogen atmosphere until the nitro group is completely reduced to an amino group. Following the removal of the catalyst and solvent, this compound can be isolated and purified, often by crystallization from a solvent mixture like ethanol-diethyl ether. google.comjustia.com This method is favored for its high efficiency and the relatively clean nature of the reaction, yielding the desired product with a melting point of 198–199 °C. google.comjustia.com
Reductive amination, a broader class of reactions, is a powerful tool for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent to form an intermediate imine, which is then reduced to the final amine. wikipedia.orgmasterorganicchemistry.com While not directly applied in the final step of the above example, the principles of reductive amination are fundamental to amine synthesis. wikipedia.orgd-nb.info
| Precursor | Reagents | Product | Yield | Melting Point |
| 4-Nitrobenzoylalanine | H₂, 5% Pd/C, Ethanol | This compound | Not specified | 198-199 °C google.comjustia.com |
Amide Bond Formation and Peptide Coupling Approaches
The synthesis of this compound can also be approached by first constructing the core structure through amide bond formation, followed by manipulation of the aromatic substituent. One such method begins with the acylation of β-alanine with 4-nitrobenzoyl chloride. google.comjustia.com This reaction is typically carried out in an aqueous solution containing sodium hydroxide (B78521) at a cool temperature to facilitate the formation of 4-nitrobenzoyl-β-alanine. google.comjustia.com The resulting intermediate can then be subjected to reduction, as described in the previous section, to yield 4-aminobenzoyl-β-alanine. google.comjustia.com
The formation of the amide bond is a critical step in peptide synthesis and has been extensively studied. nih.govnsf.gov Various coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions, such as epimerization. nih.gov Modern methods often employ rapid and strong activation of carboxylic acids, sometimes in microflow reactors, to achieve high yields of amide products. nih.gov
| Reactant 1 | Reactant 2 | Coupling Conditions | Intermediate |
| 4-Nitrobenzoyl chloride | β-Alanine | NaOH(aq), 5 °C | 4-Nitrobenzoyl-β-alanine google.comjustia.com |
Diazotization and Subsequent Coupling Reactions of Arylamine Precursors
While not a direct synthesis of this compound itself, the amino group of this compound is a key functional handle for further chemical transformations, most notably diazotization followed by coupling reactions. This process is crucial for synthesizing various derivatives. google.comjustia.com
In a typical procedure, this compound is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (around -5 °C) to form a diazonium salt. google.comjustia.com This highly reactive intermediate is then immediately coupled with a suitable aromatic compound. For example, coupling with salicylic (B10762653) acid in a basic solution yields a complex azo-linked molecule. google.comjustia.com This strategy has been employed to create a variety of 2-hydroxy-5-phenylazobenzoic acid derivatives. google.com
Synthesis of Functionalized this compound Derivatives
The versatile structure of this compound allows for the synthesis of a wide array of functionalized derivatives. These modifications can be targeted at either the amino group or the core amino acid structure, leading to compounds with diverse properties.
Formation of Schiff Bases via Condensation Reactions
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. wikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org
The synthesis of Schiff bases is a common strategy in medicinal chemistry to create compounds with a range of biological activities. alayen.edu.iqnih.gov For instance, reacting 4-aminobenzoic acid (PABA), a related precursor, with various aromatic aldehydes, including salicylaldehydes, in a one-step reaction yields Schiff bases with potential antimicrobial and cytotoxic properties. nih.gov Similar transformations can be envisioned starting from this compound to generate a library of novel derivatives. The choice of solvent for Schiff base formation can be critical, with options ranging from alcohols like methanol (B129727) and ethanol to more polar solvents like DMF and DMSO, and even glacial acetic acid. researchgate.net
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde/Ketone | Schiff Base (Imine) wikipedia.org |
| 4-Aminobenzoic acid | Salicylaldehydes | Antimicrobial/Cytotoxic Schiff Bases nih.gov |
Stereoselective Syntheses of Non-Natural Amino Acid Analogues Incorporating 4-Aminobenzoyl Moieties
The incorporation of the 4-aminobenzoyl group into non-natural amino acid structures is an area of interest for creating novel peptides and peptidomimetics. Stereoselective synthesis is paramount in this context to control the three-dimensional arrangement of atoms, which is crucial for biological activity.
Methodologies for the stereoselective synthesis of β-amino acids often involve the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. nih.gov This can be achieved using chiral auxiliaries or chiral ammonia (B1221849) equivalents to guide the stereochemical outcome. nih.gov Furthermore, the stereoselective synthesis of more complex structures, such as α-aminophosphonic acid analogs of proteinogenic α-amino acids, has been extensively reviewed, highlighting the importance of controlling stereochemistry in the synthesis of amino acid derivatives. csic.es While specific examples detailing the stereoselective synthesis of non-natural amino acid analogues incorporating a 4-aminobenzoyl moiety are not prevalent in the provided context, the established principles of stereoselective synthesis can be applied to this target. nih.govresearchgate.netrsc.org
Strategies for Chemical Modifications at Terminal Functional Groups
The chemical structure of this compound features two primary terminal functional groups that are amenable to a variety of chemical modifications: the aromatic amino group (-NH₂) and the carboxylic acid group (-COOH) of the alanine (B10760859) moiety. These sites allow for the synthesis of a diverse range of derivatives through targeted chemical strategies.
Modification of the Aromatic Amino Group:
The primary aromatic amine of this compound is a versatile handle for chemical transformation. A key reaction is diazotization, which converts the amino group into a diazonium salt. This intermediate is highly reactive and can subsequently undergo coupling reactions to form azo compounds. For instance, a solution of this compound can be treated with hydrochloric acid and cooled, followed by the addition of an aqueous sodium nitrite solution to form the diazonium salt. google.com This intermediate can then be reacted with nucleophilic aromatic compounds, such as salicylic acid in the presence of a base, to yield complex azo derivatives. google.com
Other common modifications for aromatic amines that can be applied to this compound include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental transformation that can introduce a wide variety of substituents.
Alkylation: Introduction of alkyl groups via reactions with alkyl halides. Reductive alkylation, using a carbonyl compound and a reducing agent, is another valuable method for this purpose. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Modification of the Carboxylic Acid Group:
The carboxylic acid group of the alanine residue is another key site for modification, primarily through reactions targeting the carboxyl functionality.
Amidation: The carboxyl group can be coupled with various primary or secondary amines to form amide bonds. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents like carbodiimides. This strategy is widely used in proteomics and peptide chemistry to attach labels or modify protein structures. nih.gov
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated carboxyl intermediate can produce the corresponding esters. This modification can alter the polarity and solubility of the parent molecule. The hydrolysis of these esters can be a factor to consider, especially in aqueous acidic conditions. nih.gov
These modifications at the terminal functional groups enable the synthesis of a library of this compound derivatives with tailored chemical and physical properties.
Table 1: Summary of Chemical Modification Strategies for this compound
| Functional Group | Modification Strategy | Reagents | Resulting Functional Group |
| Aromatic Amino (-NH₂) | Diazotization & Azo Coupling | 1. NaNO₂, HCl2. Activated Aromatic Compound (e.g., Salicylic Acid) | Azo (-N=N-) |
| Aromatic Amino (-NH₂) | Acylation | Acyl Chloride, Anhydride | Amide (-NHCOR) |
| Aromatic Amino (-NH₂) | Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., Pyridine-BH₃) | Secondary/Tertiary Amine |
| Carboxylic Acid (-COOH) | Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC, DCC) | Amide (-CONHR) |
| Carboxylic Acid (-COOH) | Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |
Investigation of Reaction Mechanisms and Kinetic Profiles for this compound Conversions
Understanding the reaction mechanisms and kinetic profiles of this compound conversions is essential for controlling reaction outcomes and optimizing synthetic procedures.
Reaction Mechanisms:
The transformations of this compound's functional groups follow well-established organic reaction mechanisms.
Diazotization of the Aromatic Amine: This reaction proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid (generated in situ from sodium nitrite and a strong acid). The amino group acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion (Ar-N₂⁺). This electrophilic species is then ready to react with an electron-rich coupling partner.
Amide Bond Formation (Amidation): The mechanism for forming an amide from the carboxylic acid group typically involves a nucleophilic acyl substitution. The carboxylic acid is first activated to create a better leaving group. For example, using a carbodiimide (B86325) coupling agent, the carboxylate oxygen attacks the carbodiimide, which after rearrangement forms a highly reactive O-acylisourea intermediate. A primary or secondary amine then acts as a nucleophile, attacking the carbonyl carbon of this intermediate, leading to the formation of a tetrahedral intermediate which collapses to yield the stable amide bond and a urea (B33335) byproduct.
Enzymatic Cleavage: In biological systems, specific enzymes can catalyze the conversion of this compound. For instance, a partially purified extract from a soil microorganism has been shown to catalyze the hydrolysis of this compound into 4-aminobenzoate (B8803810) and alanine. researchgate.net This reaction likely proceeds via an enzyme-catalyzed hydrolysis mechanism, where the peptide bond is cleaved. The active site of the enzyme would bind the substrate and facilitate the nucleophilic attack of a water molecule on the carbonyl carbon of the amide bond.
Kinetic Profiles:
The rates of this compound conversions are governed by the principles of chemical kinetics, with profiles dependent on the nature of the reaction.
Chemical Conversions: For reactions like diazotization and amidation, the kinetic profile is typically influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. The rates of these second-order reactions are dependent on the concentration of both this compound and the respective reagent. The reaction rate can be accelerated by increasing the temperature, although this may also promote side reactions. The pH is a critical factor in diazotization, as it affects the formation of the active nitrosonium ion.
Enzymatic Conversions: The enzymatic hydrolysis of this compound to 4-aminobenzoate and alanine would be expected to follow Michaelis-Menten kinetics. researchgate.net In this model, the reaction rate is initially proportional to the substrate concentration but becomes saturated at high substrate concentrations, reaching a maximum velocity (Vmax). This occurs because the enzyme's active sites become fully occupied. Such atypical kinetic profiles are common in biotransformation and drug metabolism reactions. nih.gov Data-driven recursive kinetic models are also being developed to predict kinetic profiles from initial reaction conditions, which could be applicable to complex biological conversions. chemrxiv.org
Table 2: Mechanistic and Kinetic Features of this compound Conversions
| Conversion | Reaction Type | Key Mechanistic Steps | Expected Kinetic Profile |
| Diazotization | Electrophilic Aromatic Substitution | Formation of nitrosonium ion; Nucleophilic attack by amine; Dehydration to form diazonium ion. | Second-order kinetics; Rate dependent on [Substrate] and [NaNO₂]; Highly pH-dependent. |
| Amidation | Nucleophilic Acyl Substitution | Activation of carboxylic acid; Nucleophilic attack by amine; Formation of tetrahedral intermediate; Collapse to form amide. | Second-order kinetics; Rate dependent on [Substrate] and [Amine]; Dependent on coupling agent efficiency. |
| Enzymatic Hydrolysis | Enzyme Catalysis | Substrate binding to active site; Enzyme-facilitated nucleophilic attack by water; Cleavage of amide bond. | Michaelis-Menten kinetics; Saturable at high substrate concentrations. |
Biochemical and Metabolic Interrogations of 4 Aminobenzoylalanine
Role as a "Carrier" Moiety in Chemical Conjugates
The structure of 4-Aminobenzoylalanine is related to p-aminobenzyl alcohol (PABA), a well-established self-immolative spacer used in the design of cleavable linkers for antibody-drug conjugates (ADCs). nih.gov This makes the 4-aminobenzoyl moiety a valuable component in creating systems for targeted drug delivery.
Cleavable linkers are designed to be stable in systemic circulation and to release their payload (a therapeutic agent) only upon reaching the target site, such as a tumor cell. proteogenix.sciencebroadpharm.com Linkers incorporating a 4-aminobenzoyl-like structure often rely on a two-stage cleavage mechanism.
Enzymatic Trigger: The first stage involves the cleavage of a specific sequence by an enzyme that is abundant in the target environment. broadpharm.com For example, a peptide sequence like valine-citrulline can be incorporated, which is readily cleaved by cathepsin B, a protease found in high concentrations within the lysosomes of cancer cells. nih.govbroadpharm.com
Self-Immolation: The enzymatic cleavage unmasks the amino group of the 4-aminobenzoyl moiety. This triggers a spontaneous 1,6-elimination reaction, an electronic cascade that results in the cleavage of the bond holding the drug to the linker, thus releasing the active payload. nih.gov
The design of these linkers must ensure that the enzymatic cleavage site is accessible to the target enzyme while being protected from premature degradation by other enzymes in circulation. proteogenix.science
The efficacy of a chemical conjugate heavily depends on the stability of its linker. An ideal linker remains intact in the bloodstream (pH ~7.4) to prevent premature release of the payload, which could cause systemic toxicity, but is efficiently cleaved in the target cellular compartment (e.g., the acidic and enzyme-rich environment of the lysosome, pH ~4.5-5.0). nih.govbroadpharm.comu-tokyo.ac.jp
Studies on similar linkers, such as the widely used Val-Cit-PABC system, have revealed potential stability issues. nih.gov For instance, these linkers can exhibit instability in the plasma of certain species (like mice and rats) due to cleavage by carboxylesterases. nih.gov They can also be susceptible to cleavage by human neutrophil elastase, which can lead to off-target drug release. nih.gov
To enhance stability, medicinal chemists have explored various structural modifications. These can include substitutions on the benzene (B151609) ring of the self-immolative spacer or alterations to the peptide sequence to make it a less favorable substrate for non-target proteases. nih.gov
Table 2: Biochemical Conditions and Their Impact on Linker Stability
| Biochemical Condition | Effect on Linker | Relevance | Source |
|---|---|---|---|
| Systemic Circulation (Plasma, pH 7.4) | Linker should remain stable to avoid premature drug release and associated toxicity. | Key for minimizing off-target effects. Susceptibility to plasma enzymes like carboxylesterases or elastases is a critical liability. | nih.gov |
| Lysosomal Environment (pH 4.5-5.0) | The acidic pH and high concentration of proteases (e.g., cathepsins) are intended to trigger linker cleavage. | This is the desired site of payload release for many ADC designs. | nih.govbroadpharm.com |
| Tumor Microenvironment | May contain specific enzymes (e.g., matrix metalloproteinases) that can be exploited for targeted cleavage. | Offers an alternative or additional mechanism for targeted drug release. | proteogenix.science |
| Presence of Reducing Agents (e.g., Glutathione) | Relevant for disulfide-based linkers, which are cleaved in the reducing intracellular environment. Not the primary mechanism for peptide-based linkers. | Illustrates an alternative linker cleavage strategy based on different biochemical triggers. | broadpharm.com |
Explorations of Molecular Interactions with Biological Systems (excluding direct pharmacological effects)
The interaction of any small molecule with a biological system is governed by the sum of its molecular interactions with macromolecules like proteins and nucleic acids. cambridgemedchemconsulting.comroslynschools.org For this compound, these interactions are dictated by its distinct chemical features: an aromatic ring, a primary amine, a secondary amide, and a carboxyl group.
Hydrogen Bonding: The amino (-NH2), amide (-NH-), and carboxyl (-COOH) groups are all capable of acting as both hydrogen bond donors and acceptors. gatech.edu This allows the molecule to form hydrogen bonds with amino acid residues in the active sites of enzymes (like azo reductases or N-acetyltransferases) or with transport proteins.
Ionic Interactions/Salt Bridges: At physiological pH, the amino group can be protonated (-NH3+) and the carboxyl group can be deprotonated (-COO-). These charged groups can form strong ionic interactions, or salt bridges, with oppositely charged residues (e.g., aspartate, glutamate (B1630785), lysine (B10760008), arginine) on a protein surface. cambridgemedchemconsulting.com
Hydrophobic and Aromatic Interactions: The benzoyl ring is a hydrophobic moiety that can engage in favorable interactions within non-polar pockets of a protein. It can also participate in π-π stacking or cation-π interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. cambridgemedchemconsulting.com
Studies on Non-Covalent Binding to Proteins and Other Macromolecules
The study of non-covalent interactions is fundamental to understanding how molecules like this compound may interact with biological macromolecules. These interactions, which include hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking, are critical in the formation of stable protein-ligand complexes. researchgate.netmdpi.com While direct and extensive research on the non-covalent binding of this compound to proteins is not widely documented in publicly available literature, insights can be drawn from studies of structurally similar molecules, particularly those containing the 4-aminobenzoyl moiety.
A closely related compound, N-(4-aminobenzoyl)-L-glutamic acid, is a known component of molecules that interact with enzymes. For instance, derivatives of N-(4-aminobenzoyl)-L-glutamic acid have been synthesized and studied as inhibitors of dihydrofolate reductase (DHFR). researchgate.net In these studies, the 4-aminobenzoyl portion of the molecule plays a role in binding to the enzyme's active site. The interactions of N-(4-aminobenzoyl)-L-glutamic acid-conjugated triazine derivatives with Plasmodium falciparum DHFR have been investigated, revealing significant binding interactions within the active site. researchgate.net This suggests that the 4-aminobenzoyl group can form favorable non-covalent bonds with amino acid residues in a protein's binding pocket.
The potential non-covalent interactions involving this compound can be inferred from its structural components: the aromatic ring, the amino group, the amide linkage, and the alanine (B10760859) residue.
Hydrogen Bonding: The amino group (-NH2) and the amide group (-C(O)NH-) are capable of acting as both hydrogen bond donors and acceptors. The carboxyl group of the alanine moiety can also participate in hydrogen bonding. These interactions are crucial for the specificity and stability of ligand binding to proteins. basicmedicalkey.com
Aromatic Interactions: The benzene ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein. It can also participate in cation-π interactions with positively charged residues like lysine and arginine. basicmedicalkey.com
While specific quantitative data on the binding of this compound is scarce, the table below summarizes the types of non-covalent interactions its functional groups can potentially form with protein residues.
| Functional Group of this compound | Potential Non-Covalent Interaction Type | Potential Interacting Amino Acid Residues |
| 4-Amino group (-NH₂) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine |
| Benzene Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |
| Amide Linkage (-CONH-) | Hydrogen Bond Donor/Acceptor | Various backbone and side-chain atoms |
| Alanine CH₃ Group | Hydrophobic | Leucine, Isoleucine, Valine |
| Alanine Carboxyl Group | Hydrogen Bond Acceptor, Ionic | Arginine, Lysine, Histidine, Serine |
These potential interactions highlight the capacity of this compound to bind non-covalently to proteins, a characteristic that is fundamental for any potential biological activity. Further experimental studies, such as crystallography or NMR spectroscopy, would be necessary to elucidate the precise binding modes and affinities with specific protein targets.
Potential as a Structural Motif in Endogenous or Exogenous Biochemical Pathways
A structural motif is a common three-dimensional structure that appears in a variety of different molecules and can be associated with a specific function. ontosight.ainih.gov In the context of biochemical pathways, molecules can act as substrates, intermediates, or products, and their structure is critical to their role.
The compound this compound is not a known component of major endogenous metabolic pathways. However, its constituent parts, 4-aminobenzoic acid (PABA) and alanine, are involved in biological processes. PABA is a key intermediate in the synthesis of folates in bacteria, and L-alanine is one of the 20 proteinogenic amino acids. sigmaaldrich.com
The significance of this compound as a structural motif is more apparent in the context of exogenous compounds, particularly in the design of bioactive molecules and enzyme inhibitors. researchgate.net The 4-aminobenzoyl group is a recognized pharmacophore, a molecular feature that is necessary for a drug's biological activity.
Research on related compounds demonstrates the utility of the 4-aminobenzoyl-amino acid structure. For example, N-(4-aminobenzoyl)-L-glutamic acid is a fundamental part of folic acid and its derivatives, which are crucial in one-carbon metabolism. researchgate.net The antifolate drug methotrexate (B535133), which inhibits DHFR, contains a structure derived from 4-aminobenzoyl-L-glutamic acid. researchgate.net Studies have shown that the alpha-carboxyl group of the glutamate moiety in methotrexate contributes to binding with DHFR. researchgate.net This indicates that the specific combination of a 4-aminobenzoyl group with an amino acid creates a structural motif recognized by the active site of certain enzymes.
Derivatives of N-(4-aminobenzoyl)-L-glutamic acid have been developed as antimalarial agents that target Pf-DHFR. researchgate.net This further establishes the 4-aminobenzoyl-amino acid scaffold as a viable motif for designing enzyme inhibitors. Similarly, N-valproyl-4-aminobenzoyl hydrazide derivatives have been synthesized and evaluated for their biological activities, indicating the use of the 4-aminobenzoyl group as a building block for creating new chemical entities. jst.go.jp
Therefore, while this compound may not be a direct participant in natural metabolic pathways, its structure represents a valuable motif for medicinal chemists. The combination of the PABA-like head group with an amino acid provides a template that can be modified to target specific enzymes, often by mimicking natural substrates or cofactors. The alanine portion, while simpler than the glutamic acid in methotrexate, provides a specific size, stereochemistry, and set of functional groups that can be tailored for interaction with a target protein.
Advanced Analytical and Spectroscopic Characterization of 4 Aminobenzoylalanine and Its Analogues
Chromatographic Separation and Purity Assessment Techniques
Chromatography is an indispensable tool for the separation of closely related compounds from a mixture. crsubscription.com It relies on the differential partitioning of components between a stationary phase and a mobile phase. amrita.edu For 4-Aminobenzoylalanine, various chromatographic techniques are essential for monitoring its synthesis, assessing its purity, and isolating it in sufficient quantities for further analysis.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Initial Purification
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique used extensively for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. crsubscription.comrsc.org In the synthesis of this compound, which typically involves the coupling of 4-aminobenzoic acid or its activated derivative with alanine (B10760859), TLC is an ideal tool to track the consumption of starting materials and the formation of the desired product. researchgate.net
A typical TLC analysis for this reaction would be performed on silica gel plates, which serve as the polar stationary phase. amrita.edu A spot of the reaction mixture is applied to the baseline of the plate, alongside spots of the starting materials (4-aminobenzoic acid and alanine) as standards. The plate is then developed in a chamber containing an appropriate mobile phase, a solvent system optimized to achieve differential migration of the components. For N-aroyl amino acids, a mixture of a moderately polar solvent like ethyl acetate and a nonpolar solvent like petroleum ether or hexane is often effective. rsc.org The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the product between 0.3 and 0.5 for optimal separation.
Due to the different polarities, the starting materials and the product will travel up the plate at different rates. 4-Aminobenzoic acid, being more polar than the final product, would have a lower Rf value, while the newly formed this compound, with its amide bond, would be expected to have an intermediate polarity and thus a higher Rf value than the highly polar amino acid starting material. The spots can be visualized under UV light, as the benzoyl group is UV-active, or by staining with a reagent like ninhydrin, which reacts with the primary amine on the benzoyl group to produce a colored spot. orientjchem.orgyoutube.com By observing the disappearance of the starting material spots and the appearance of a new product spot, the progress of the reaction can be effectively monitored. researchgate.net
Table 1: Hypothetical TLC Data for the Synthesis of this compound
| Compound | Rf Value (Ethyl Acetate/Petroleum Ether, 1:1) | Visualization Method |
|---|---|---|
| 4-Aminobenzoic Acid (Starting Material) | 0.25 | UV Light |
| Alanine (Starting Material) | 0.10 | Ninhydrin Stain |
| This compound (Product) | 0.45 | UV Light, Ninhydrin Stain |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a powerful technique that provides high-resolution separations, making it suitable for both the quantitative analysis and purification of compounds like this compound. sielc.comhelixchrom.com It operates on the same principles as TLC but utilizes high pressure to pass the mobile phase through a column packed with a stationary phase, resulting in much higher efficiency and better separation.
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the analysis of moderately polar compounds like N-aroyl amino acids. springernature.comnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., octadecyl-silica, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). nih.gov
For the quantitative analysis of this compound, a specific RP-HPLC method would be developed and validated. nih.gov The separation would be performed on a C18 column. The mobile phase composition would be optimized to achieve a good peak shape and a reasonable retention time for this compound. A common mobile phase for similar compounds is a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and acetonitrile. helixchrom.comhelixchrom.com Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring of the 4-aminobenzoyl group exhibits strong absorbance, such as around 254 nm. semanticscholar.org
Method validation would be performed to ensure its reliability, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov Linearity is established by analyzing a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration.
Table 2: Representative Linearity Data for Quantitative HPLC Analysis of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 200 | 3,000,000 |
Linear Regression Equation: y = 15000x; R² = 0.999
Preparative HPLC uses the same principles as analytical HPLC but with larger columns and higher flow rates to isolate and purify larger quantities of the target compound. fishersci.ca This is particularly useful for obtaining highly pure this compound for further studies.
Since this compound is derived from the chiral amino acid alanine, it can exist as two enantiomers: N-(4-aminobenzoyl)-L-alanine and N-(4-aminobenzoyl)-D-alanine. Determining the enantiomeric purity is crucial, especially in biological and pharmaceutical contexts, as enantiomers can have different physiological effects. sigmaaldrich.com Chiral HPLC is the most effective technique for separating and quantifying enantiomers. sigmaaldrich.comnih.gov
Chiral separation can be achieved in two main ways: indirect separation after derivatization with a chiral reagent to form diastereomers, or direct separation using a chiral stationary phase (CSP). researchgate.net Direct separation on a CSP is often preferred as it avoids additional reaction steps. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown great success in resolving a variety of N-derivatized amino acids. sigmaaldrich.comphenomenex.com
For the analysis of this compound, a column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) could be employed. The mobile phase would typically be a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol or ethanol (B145695). ankara.edu.tr The separation is based on the differential transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The enantiomers will, therefore, have different retention times, allowing for their baseline separation and quantification. The method would be validated to ensure it can accurately determine the percentage of the minor enantiomer in the presence of the major one. nih.gov
Table 3: Exemplary Chiral HPLC Separation Data for this compound Enantiomers
| Enantiomer | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| N-(4-aminobenzoyl)-L-alanine | 12.5 | - |
| N-(4-aminobenzoyl)-D-alanine | 15.2 | > 2.0 |
Conditions: Chiral cellulose-based column; Mobile Phase: Hexane/Isopropanol (80:20 v/v); Flow rate: 1.0 mL/min; Detection: UV at 254 nm.
Spectroscopic Structural Elucidation Methods
Spectroscopic methods are essential for determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. semanticscholar.org By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise connectivity of atoms in this compound can be established. usc.edu.aumdpi.com Two-dimensional (2D) NMR experiments further confirm these assignments by showing correlations between different nuclei. researchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The aromatic protons of the 4-aminobenzoyl group would appear as two doublets in the downfield region (around 6.6-7.6 ppm) due to the para-substitution pattern. The amide proton (N-H) would typically appear as a broad singlet or a doublet, and its chemical shift can be solvent-dependent. The α-proton of the alanine moiety would be a quartet, split by the three protons of the adjacent methyl group. The methyl group itself would appear as a doublet, split by the α-proton. The protons of the primary amino group (-NH₂) on the aromatic ring would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. mdpi.com For this compound, distinct signals would be observed for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the alanine residue. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbons would resonate at the most downfield positions (around 170-175 ppm). usc.edu.au
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the structural assignments. A COSY spectrum would show correlations between coupled protons, for example, between the α-proton and the methyl protons of the alanine moiety. nih.gov An HSQC spectrum would show correlations between each proton and the carbon atom it is directly attached to, confirming the C-H connectivity. nih.gov These 2D techniques are invaluable for unambiguously assigning all signals in the ¹H and ¹³C NMR spectra, thus confirming the structure of this compound. researchgate.net
Table 4: Predicted ¹H NMR Spectral Data for N-(4-aminobenzoyl)-L-alanine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.65 | d | 2H | Aromatic H (ortho to C=O) |
| ~6.65 | d | 2H | Aromatic H (ortho to NH₂) |
| ~8.50 | d | 1H | Amide N-H |
| ~4.60 | q | 1H | Alanine α-CH |
| ~1.45 | d | 3H | Alanine β-CH₃ |
| ~5.90 | br s | 2H | Aromatic NH₂ |
| ~12.5 | br s | 1H | Carboxylic acid OH |
Solvent: DMSO-d₆. Chemical shifts are approximate and based on data for analogous compounds.
Table 5: Predicted ¹³C NMR Spectral Data for N-(4-aminobenzoyl)-L-alanine
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~174.5 | Carboxylic acid C=O |
| ~166.0 | Amide C=O |
| ~152.0 | Aromatic C-NH₂ |
| ~129.5 | Aromatic CH (ortho to C=O) |
| ~122.0 | Aromatic C (ipso to C=O) |
| ~113.0 | Aromatic CH (ortho to NH₂) |
| ~49.5 | Alanine α-CH |
| ~17.0 | Alanine β-CH₃ |
Solvent: DMSO-d₆. Chemical shifts are approximate and based on data for analogous compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. nih.govresearchgate.net The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. nih.gov Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds. researchgate.net This absorption information is presented as a spectrum, plotting absorbance against wavenumber (cm⁻¹), where characteristic peaks indicate the presence of specific functional groups. nih.gov
For this compound, the FT-IR spectrum is expected to display a combination of absorption bands corresponding to its constituent parts: the 4-aminobenzoyl group and the alanine moiety. The key functional groups include the primary aromatic amine, the secondary amide linkage, the carboxylic acid, and the substituted aromatic ring.
The N-H bonds of the primary amine (–NH₂) typically show two distinct stretching vibrations in the 3500-3300 cm⁻¹ region, one for asymmetric and one for symmetric stretching. libretexts.org The amide N-H stretch is also found in this region, often as a single, sharp peak. libretexts.org The carbonyl (C=O) stretching vibrations are particularly informative. The amide carbonyl (Amide I band) gives a strong absorption around 1680-1630 cm⁻¹, while the carboxylic acid carbonyl appears at a higher frequency, typically between 1725-1700 cm⁻¹. wpmucdn.com The broad absorption band characteristic of the carboxylic acid O-H stretch is expected between 3300-2500 cm⁻¹. Vibrations from the aromatic ring include C=C stretching in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. vscht.cz
Interactive Table: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3500-3300 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine (Ar-NH₂) |
| ~3300 | N-H Stretch | Secondary Amide (R-CO-NH-R') |
| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2960-2850 | C-H Stretch | Alkyl (Alanine side chain) |
| 1725-1700 | C=O Stretch | Carboxylic Acid (-COOH) |
| 1680-1630 | C=O Stretch (Amide I) | Secondary Amide (R-CO-NH-R') |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1550-1500 | N-H Bend (Amide II) | Secondary Amide (R-CO-NH-R') |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis (e.g., FAB-MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique particularly well-suited for polar and thermally unstable molecules like amino acids and their derivatives, which are often difficult to vaporize or ionize without decomposition. creative-proteomics.com In FAB-MS, the sample is mixed with a non-volatile liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms, like argon or xenon. wikipedia.org This process generates ions from the analyte with minimal fragmentation, primarily producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. chemeurope.com The detection of these pseudomolecular ions allows for the highly accurate determination of the compound's molecular weight.
For this compound (Molecular Formula: C₁₀H₁₂N₂O₃, Molecular Weight: 208.22 g/mol ), FAB-MS in positive ion mode would be expected to show a prominent signal at a mass-to-charge ratio (m/z) of 209.23, corresponding to the [M+H]⁺ ion.
In addition to molecular weight determination, MS provides structural information through the analysis of fragment ions. By inducing fragmentation of the parent ion (e.g., through tandem MS), a characteristic pattern is produced that helps to piece together the molecular structure. The fragmentation of this compound would likely occur at the most labile bonds, primarily the amide bond connecting the 4-aminobenzoyl and alanine moieties. Other characteristic fragmentations would involve losses from the carboxylic acid group and cleavages within the amino acid side chain. researchgate.netresearchgate.net
Interactive Table: Predicted Mass Fragments of this compound in FAB-MS
| m/z (Predicted) | Ion | Description |
| 209.23 | [M+H]⁺ | Protonated molecular ion |
| 191.22 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group |
| 164.20 | [M+H - COOH]⁺ or [M+H - H₂O - CO]⁺ | Loss of the carboxyl group or subsequent loss of CO after water loss |
| 120.06 | [C₇H₆NO]⁺ | Cleavage of the amide bond, forming the 4-aminobenzoyl cation (p-aminobenzoyl cation) |
| 92.05 | [C₆H₆N]⁺ | Fragment from the 4-aminobenzoyl moiety, likely loss of CO |
| 89.06 | [C₃H₇NO₂]⁺ | Alanine moiety with proton |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of elements (primarily carbon, hydrogen, nitrogen, oxygen, and sulfur) within a chemical compound. This technique provides the empirical formula of a substance, which can then be compared with the theoretical composition derived from its proposed molecular formula to confirm its identity and purity. elementalmicroanalysis.com The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.
For this compound, the molecular formula is C₁₀H₁₂N₂O₃. Based on this formula, the theoretical elemental composition can be calculated. A comparison of these theoretical values with experimental results from an elemental analysis serves as a crucial check for the validation of a synthesized batch of the compound.
Interactive Table: Elemental Analysis Data for this compound (C₁₀H₁₂N₂O₃)
| Element | Theoretical Mass % |
| Carbon | 57.68% |
| Hydrogen | 5.81% |
| Nitrogen | 13.45% |
| Oxygen | 23.06% |
Development of Novel Analytical Methodologies for this compound Derivatives
The advancement of analytical chemistry continually provides new and improved methodologies for the characterization of complex molecules like this compound and its derivatives. Research in this area focuses on enhancing sensitivity, specificity, and throughput for both qualitative and quantitative analysis.
One significant area of development is the use of hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry. mdpi.com For derivatives of this compound, LC-MS/MS methods can be developed to quantify trace amounts of the compound in complex biological or environmental samples. The specificity is achieved by monitoring unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Given that the alanine component of this compound is chiral, the development of stereoselective analytical methods is another important frontier. Chiral chromatography, using columns with a chiral stationary phase, can be employed to separate the D- and L-enantiomers of this compound derivatives. This is crucial in pharmaceutical and biological studies where enantiomers can exhibit different physiological activities.
Furthermore, novel derivatization strategies are being explored to improve the analytical properties of target molecules. researchgate.netnih.gov For instance, derivatizing the primary amine or carboxylic acid groups of this compound can enhance its volatility for Gas Chromatography (GC) analysis or improve its ionization efficiency in mass spectrometry, leading to lower detection limits. mdpi.com The development of new ionization enhancers as derivatizing agents is a promising approach to facilitate the detection of minute quantities of such compounds. mdpi.com
Theoretical and Computational Approaches to 4 Aminobenzoylalanine Research
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to provide insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govrsc.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation while maintaining high accuracy. nih.gov For 4-Aminobenzoylalanine, DFT calculations can elucidate its electronic properties, such as the distribution of electrons across the molecule and the nature of its chemical bonds.
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.uascirp.org A smaller energy gap suggests that the molecule will be more reactive. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Note: This data is illustrative and based on typical values for similar organic molecules, as specific DFT studies on this compound are not publicly available.
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are increasingly used to predict spectroscopic data, which aids in the interpretation of experimental spectra and the confirmation of molecular structures. nih.gov
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be achieved using quantum mechanical calculations, often employing DFT with specific functionals developed for this purpose. comporgchem.com Machine learning and data-driven approaches, which leverage large databases of known spectra, are also becoming highly accurate for predicting chemical shifts of small organic molecules. nih.govrsc.org These predictions are invaluable for assigning signals in experimental spectra to specific atoms within the this compound structure.
IR Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule by detecting their characteristic vibrational frequencies. msu.edulibretexts.org DFT calculations can predict the vibrational spectrum of this compound, providing the frequencies and intensities of its fundamental vibrational modes. nih.gov These calculated frequencies help in assigning the absorption bands observed in an experimental IR spectrum to specific bond stretching, bending, or wagging motions within the molecule. pressbooks.pubyoutube.com For example, calculations would predict characteristic frequencies for the N-H stretching of the amine group, C=O stretching of the amide and carboxylic acid groups, and C-H stretching of the aromatic ring. pressbooks.pub
Table 2: Predicted Characteristic IR Frequencies for this compound Functional Groups Note: These are typical frequency ranges for the functional groups present in the molecule.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Carboxylic Acid (O-H) | Stretch (broad) | 2500 - 3300 |
| sp³ C-H | Stretch | ~2900 |
| sp² C-H (Aromatic) | Stretch | 3000 - 3100 |
| Amide (C=O) | Stretch | 1630 - 1680 |
| Carboxylic Acid (C=O) | Stretch | 1700 - 1730 |
| Benzene (B151609) Ring (C=C) | Stretch | 1450 - 1600 |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations model the molecule as a collection of atoms held together by bonds (represented by a force field) and apply the laws of classical mechanics to simulate their motion.
For this compound, MD simulations can reveal its preferred three-dimensional shapes (conformations) in different environments. nih.gov By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), researchers can explore its conformational landscape, identifying low-energy, stable conformations and the transitions between them. This is crucial for understanding how the molecule's shape influences its biological activity. nih.gov
Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. This provides detailed insights into solvation effects, including the formation of hydrogen bonds and how the solvent influences the molecule's conformation and dynamics. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies analyze how changes in a molecule's structure affect its biological activity. researchgate.net This is often evolved into Quantitative Structure-Activity Relationship (QSAR) modeling, which aims to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. atlantis-press.com
For this compound, a QSAR study would involve synthesizing or computationally designing a series of derivatives with systematic modifications (e.g., adding different substituents to the benzene ring or modifying the alanine (B10760859) moiety). The biological activity of these derivatives against a specific target would then be measured. Using statistical methods, a QSAR model is developed that correlates the changes in activity with variations in molecular descriptors. nih.gov
These descriptors can be categorized as:
Electronic: (e.g., atomic charges, HOMO/LUMO energies)
Steric: (e.g., molecular volume, surface area)
Hydrophobic: (e.g., LogP, the logarithm of the partition coefficient)
Topological: (e.g., connectivity indices)
A resulting QSAR model, often a linear or non-linear equation, can predict the activity of new, unsynthesized derivatives and highlight which molecular properties are most important for the desired biological effect. nih.govmdpi.com For instance, studies on related aminobenzoic acid derivatives have shown that properties like hydrophobicity and the presence of specific hydrogen-bonding groups are crucial for their inhibitory activities. nih.gov
In Silico Screening and Rational Design of Novel this compound-Based Scaffolds
The insights gained from QSAR and other computational methods feed directly into the rational design of new molecules. nih.govnih.gov In silico (computer-based) screening allows researchers to evaluate large virtual libraries of compounds for their potential to interact with a biological target, saving significant time and resources compared to traditional high-throughput screening. researchgate.net
Starting with this compound as a lead scaffold, rational design could proceed as follows:
Target Identification: A biological target (e.g., an enzyme or receptor) is identified.
Virtual Screening: Large chemical databases are computationally screened to find molecules with structural similarity to this compound that are predicted to bind to the target.
Structure-Based Design: If the 3D structure of the target is known, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives within the target's active site. nih.govresearchgate.net
Ligand-Based Design: Using information from SAR and QSAR studies, new derivatives of this compound are designed with modifications predicted to enhance activity. For example, if a QSAR model indicates that increased hydrophobicity in a certain region improves activity, new analogs with lipophilic substituents in that position would be designed and evaluated computationally before any synthesis is attempted. researchgate.net
This iterative cycle of computational design, prediction, and experimental validation accelerates the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties. bioexcel.eu
4 Aminobenzoylalanine As a Strategic Chemical Building Block in Synthetic Disciplines
Applications in the Synthesis of Complex Organic Molecules
The utility of 4-Aminobenzoylalanine as a building block is demonstrated in the synthesis of bioactive compounds where the scaffold serves as a crucial linker or carrier moeity. An example of its application is in the creation of derivatives for targeted drug delivery.
A notable application involves its use as a carrier for therapeutic agents. For instance, it has been incorporated into azo-bond prodrugs designed for treating ulcerative colitis. In this design, a therapeutic agent like salicylic (B10762653) acid is linked to this compound via an azo bond formed by diazotizing the amino group of the benzoylalanine scaffold google.comgoogleapis.com. The rationale behind this design is that the azo bond remains intact in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic bacteria. This cleavage releases the active drug locally in the colon, maximizing its therapeutic effect at the site of inflammation while minimizing systemic side effects dokumen.pubmedicinainterna.net.pevnras.com.
The synthesis of these conjugates relies on standard peptide coupling and diazotization reactions. The alanine (B10760859) portion can be coupled first, followed by modification of the aromatic amine, or the 4-aminobenzoyl chloride can be diazotized and then coupled to a target molecule google.comgoogleapis.com. This modularity highlights the utility of this compound as a reliable component in constructing complex, targeted therapeutic molecules.
Table 1: Synthesis and Application of this compound Derivatives
| Derivative | Synthetic Precursor | Key Reaction | Application |
| 5-(α-methylcarboxymethylcarbamoyl-4-phenylazo)-salicylic acid | This compound | Diazotization and Azo Coupling | Targeted delivery for ulcerative colitis treatment google.comdokumen.pubvnras.com |
| (S)-4-(ethylsulfonyl)benzoylalanine | N-Benzoylalanine | Friedel-Crafts acylation followed by reduction and oxidation | Kynurenine aminotransferase II (KAT II) inhibitor benthamdirect.com |
Development of New Polymer Architectures and Advanced Materials Using this compound Scaffolds
The structure of this compound, containing both an amine and a carboxylic acid, makes it a suitable monomer for the synthesis of specialty polyamides. Polyamides derived from amino acids can exhibit unique properties such as chirality, biocompatibility, and biodegradability, making them attractive for biomedical applications vnras.comethernet.edu.et.
Theoretically, this compound can undergo self-condensation polymerization at high temperatures or via activation of the carboxylic acid to form a high molecular weight polyamide, poly(this compound). The resulting polymer would feature a repeating unit containing a rigid aromatic ring and a chiral center, which would influence its macroscopic properties.
The key attributes of such a polymer would include:
High Thermal Stability: The incorporation of the aromatic benzoyl group into the polymer backbone is expected to increase the glass transition temperature (Tg) and thermal stability compared to purely aliphatic polyamides. The rigid structure restricts chain mobility, requiring more energy for the material to soften or decompose.
Chirality: The presence of the L- or D-alanine moiety introduces chirality into the polymer chain, which could lead to the formation of ordered secondary structures (e.g., helical conformations) and potentially unique optical properties.
Biocompatibility: Polyamides based on natural amino acids are often biocompatible, suggesting that polymers derived from this compound could be well-tolerated in biological systems, opening avenues for their use in medical devices or drug delivery systems.
While specific data on poly(this compound) is not extensively documented, the expected properties can be inferred from studies on similar aromatic polyamides containing amino acid linkages vnras.comethernet.edu.et.
Table 2: Projected Properties of Poly(this compound)
| Property | Expected Characteristic | Rationale |
| Polymer Type | Aromatic Polyamide | Formed by polycondensation of amine and carboxylic acid groups. |
| Thermal Stability | High | The rigid aromatic ring in the backbone restricts chain rotation ethernet.edu.et. |
| Crystallinity | Semi-crystalline to Amorphous | The bulky benzoyl group may disrupt chain packing, while hydrogen bonding encourages order. |
| Mechanical Strength | High Tensile Strength | Aromatic polyamides typically exhibit good mechanical properties. |
| Optical Activity | Chiral | The repeating L- or D-alanine unit makes the polymer optically active. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc) | Common for aromatic polyamides ethernet.edu.et. |
Utilization in Scaffold Design for Chemical Probes and Tools in Research
The benzoyl-alanine scaffold is a valuable platform for the design of chemical probes used to investigate biological systems. Its structure allows for the strategic placement of photoreactive groups and reporter tags to facilitate techniques like photoaffinity labeling (PAL). PAL is a powerful method for identifying protein-ligand interactions and mapping binding sites souralgroup.com.
A prime example of this application is the design of photoreactive amino acids that mimic natural ones but contain latent functionalities. Researchers have synthesized p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa), a derivative that, while not identical, is structurally analogous to a modified this compound. This probe incorporates two key features on the benzoyl ring:
A Benzophenone Moiety: The benzoyl group itself serves as a photoreactive group. Upon irradiation with UV light, it forms a highly reactive triplet species that can covalently crosslink with nearby amino acid residues in a target protein, permanently tagging it.
A Clickable Alkyne Handle: An alkyne group is installed on the benzoyl ring. This alkyne serves as a bioorthogonal handle, allowing for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
This dual-functionality allows researchers to incorporate the probe into a peptide or small molecule, use it to "capture" its binding partner through photocrosslinking, and then visualize or isolate the resulting complex by "clicking" on a reporter molecule. The small size of the benzoyl-alanine scaffold helps ensure that the modified probe retains the biological activity of the parent molecule.
Table 3: Components of a Benzoyl-Alanine-Based Photoaffinity Probe
| Component | Function | Example Moiety | Mechanism of Action |
| Scaffold | Core structure for positioning functional groups. | Benzoyl-alanine | Provides a rigid framework analogous to natural amino acids. |
| Photoreactive Group | Forms a covalent bond with the target upon UV activation. | Benzophenone | Photo-induced formation of a reactive triplet state for crosslinking souralgroup.com. |
| Reporter Handle | Allows for attachment of visualization or purification tags. | Terminal Alkyne | Bioorthogonal reaction with azide-functionalized tags (e.g., fluorophores, biotin). |
Design and Synthesis of Compound Libraries Based on this compound for High-Throughput Screening
Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening (HTS) in drug discovery souralgroup.comnih.govnih.govscispace.commdpi.com. The this compound scaffold is exceptionally well-suited for DOS due to its two distinct and readily addressable functional groups: the aromatic amine and the carboxylic acid.
This bifunctionality allows for a combinatorial approach where two different sets of building blocks can be systematically attached to the scaffold, rapidly generating a large library of unique compounds from a common core. The general strategy involves:
Amide Bond Formation (N-acylation): The aromatic amino group can be acylated with a diverse collection of carboxylic acids, introducing the first point of diversity (R1).
Amide Bond Formation (C-terminus): The carboxylic acid of the alanine moiety can be coupled with a diverse collection of primary or secondary amines, introducing the second point of diversity (R2).
By using a split-and-pool solid-phase synthesis approach, a library of significant size and complexity can be assembled efficiently nih.gov. The resulting library of compounds can then be screened against biological targets to identify "hit" molecules with desired activities. The structure of this compound provides a rigid core that projects the R1 and R2 diversity elements into distinct regions of chemical space, increasing the likelihood of finding productive interactions with protein binding sites.
Table 4: Illustrative Design of a Combinatorial Library from a this compound Scaffold
| Scaffold Position | Reaction Type | Building Block Set (Examples) | Resulting Functionality (R-Group) |
| 4-Amino Group | Acylation | Set A (Carboxylic Acids): - Acetic Acid- Cyclohexanecarboxylic Acid- 3-Pyridinecarboxylic Acid | R1-C(O)-NH- |
| Alanine Carboxyl Group | Amidation | Set B (Amines): - Benzylamine- Morpholine- 3-(Trifluoromethyl)aniline | -C(O)-NR2R3 |
This table illustrates how combining a small set of 3 carboxylic acids and 3 amines with the this compound scaffold can rapidly generate 3 x 3 = 9 unique final compounds.
Broader Academic Implications and Future Research Outlook for 4 Aminobenzoylalanine
Contribution to the Field of Non-Natural Amino Acid Chemistry
The development and study of non-natural amino acids (NNAAs), also referred to as non-proteinogenic amino acids, are expanding the boundaries of protein engineering and molecular biology. wikipedia.orgmdpi.com These novel building blocks, when incorporated into proteins, can introduce unique functionalities not found in the canonical 20 amino acids. mdpi.comnih.gov The incorporation of NNAAs can enhance protein stability, introduce fluorescent probes for imaging, and create novel catalytic sites. mdpi.comnih.govmdpi.com
4-Aminobenzoylalanine, as a derivative of the well-studied non-natural amino acid 4-aminophenylalanine (4-APhe), is positioned to contribute significantly to this field. nih.govnih.gov Research into its unique properties could lead to the development of novel biopolymers or serve as a scaffold for new pharmaceutical compounds. The amino group on the benzoyl moiety offers a site for further chemical modification, potentially leading to a diverse array of functionalized amino acids for protein engineering. The ability to site-specifically incorporate NNAAs like this compound derivatives into proteins opens up possibilities for creating enzymes with altered substrate specificities or enhanced catalytic efficiencies. mdpi.comnih.gov
| Application Area of NNAAs | Potential Contribution of this compound |
| Protein Engineering | Introduction of novel chemical handles for protein modification and conjugation. |
| Biocatalysis | Creation of new enzymatic active sites with altered reactivity. nih.gov |
| Biomaterials | Development of new polymers with unique structural or functional properties. |
| Pharmaceuticals | A building block for the synthesis of novel therapeutic peptides or small molecules. nih.gov |
Interplay with Synthetic Biology and Pathway Engineering Research
Synthetic biology applies engineering principles to the design and construction of new biological parts, devices, and systems. youtube.com A key area of this field is metabolic engineering, which focuses on optimizing genetic and regulatory processes within cells to increase the production of a desired substance. mdpi.com The biosynthesis of this compound is intrinsically linked to these disciplines, as its production in microbial hosts requires the engineering of complex metabolic pathways.
The biosynthetic pathway for 4-aminophenylalanine, a direct precursor to this compound, has been extensively engineered in microorganisms like Escherichia coli. nih.govrsc.org These efforts often involve the heterologous expression of genes and the redirection of metabolic flux from central carbon metabolism into the shikimate pathway, from which chorismate, the key precursor, is derived. nih.govasm.org Strategies include:
Pathway Construction: Assembling genes from different organisms to create novel biosynthetic routes. mdpi.com For instance, the pathway to 4-APhe involves enzymes that convert chorismate to 4-amino-4-deoxychorismate (4ADC), which is then further processed. nih.gov
Flux Optimization: Deleting competing pathways and overexpressing key enzymes to channel metabolic intermediates towards the desired product. nih.govrsc.org
Host Engineering: Modifying the host organism's genome to improve tolerance to intermediates and final products and to enhance precursor supply. rsc.org
Future research will likely focus on applying these synthetic biology and metabolic engineering strategies to optimize the production of this compound itself. This includes the discovery and engineering of enzymes capable of converting 4-aminophenylalanine or other precursors to this compound with high efficiency and specificity.
| Engineering Strategy | Application in this compound Production | Key Precursors |
| Modular Pathway Engineering | Decoupling production pathways from cell growth to enhance yields. nih.gov | Chorismate, 4-amino-4-deoxychorismate (4ADC) nih.govasm.org |
| Co-substrate Utilization | Using multiple carbon sources to balance cellular metabolism and product synthesis. nih.gov | Glucose, Xylose nih.gov |
| Precursor Accumulation | Deleting genes for competing pathways to increase the availability of key intermediates. nih.gov | Phosphoenolpyruvate (PEP) nih.gov |
Advancements in Green Chemistry Approaches for Sustainable Synthesis
Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The biotechnological production of compounds like this compound aligns well with these principles by offering a sustainable alternative to traditional chemical synthesis. rsc.org
Key aspects of green chemistry relevant to this compound synthesis include:
Use of Renewable Feedstocks: Microbial fermentation utilizes renewable resources like glucose from biomass instead of petroleum-based starting materials. rsc.orgrsc.org
Biocatalysis: The use of enzymes to perform chemical transformations offers high specificity and operates under mild reaction conditions (e.g., ambient temperature and pressure in aqueous solutions), reducing energy consumption and waste. nih.govnih.govresearchgate.net The enzymatic synthesis of amines and amides is a rapidly advancing field. nih.govthemjalab.com
Atom Economy: Biosynthetic pathways can be highly efficient, converting a large proportion of the starting material into the final product, thus minimizing waste.
Future research in this area will focus on improving the efficiency and sustainability of the entire bioproduction process. This includes developing more robust microbial strains that can utilize a wider range of low-cost, non-food feedstocks, such as lignocellulosic biomass. rsc.org Additionally, optimizing downstream processing to isolate and purify this compound in an environmentally friendly manner will be crucial.
Integration with Omics Technologies for Comprehensive Biochemical Understanding
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular components and processes within a cell. nih.govfrontiersin.org These powerful tools are increasingly being integrated into metabolic engineering and synthetic biology workflows to gain a comprehensive understanding of the biochemical landscape and to guide rational engineering strategies. nih.govfrontiersin.org
In the context of this compound research, omics technologies can be applied in several ways:
Genomics: Sequencing the genomes of potential production strains can identify native pathways and enzymes that could be harnessed or modified for this compound biosynthesis. nih.gov
Transcriptomics: Analyzing the complete set of RNA transcripts under different conditions can reveal how gene expression changes in response to the production of this compound, highlighting potential regulatory bottlenecks. nih.gov
Proteomics: Studying the entire protein complement of a cell can help to quantify the levels of pathway enzymes and identify other proteins that are affected by the metabolic burden of producing a non-native compound. nih.gov
Metabolomics: Measuring the levels of intracellular metabolites can provide a direct readout of metabolic fluxes and help to identify pathway intermediates or toxic byproducts that may be limiting production. rsc.org
The integration of these multi-omics datasets can provide a holistic view of the cellular response to engineered pathways and enable the development of more sophisticated models for predicting and optimizing this compound production. frontiersin.org This comprehensive understanding is essential for moving beyond trial-and-error engineering towards a more predictive and rational design of microbial cell factories.
| Omics Technology | Application in this compound Research | Expected Insights |
| Genomics | Identification of novel biosynthetic genes and pathways. nih.gov | New enzymatic functions and regulatory elements. |
| Transcriptomics | Analysis of gene expression changes during production. nih.gov | Understanding of cellular regulation and stress responses. |
| Proteomics | Quantification of enzyme levels and post-translational modifications. nih.gov | Identification of protein-level bottlenecks. |
| Metabolomics | Measurement of intracellular metabolite concentrations. rsc.org | Mapping of metabolic fluxes and identification of limiting precursors. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Aminobenzoylalanine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves protecting-group strategies for the amino acid backbone. For example, solid-phase peptide synthesis (SPPS) or solution-phase methods can be employed, with anhydrous conditions to prevent hydrolysis of the benzoyl group. Yield optimization requires monitoring reaction temperature (e.g., 0–4°C for coupling steps) and using catalysts like HOBt/DIC. Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and NMR (δ 7.2–7.4 ppm for aromatic protons) .
Q. How can researchers characterize the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Use LC-MS to track degradation products (e.g., free 4-aminobenzoic acid or phenylalanine residues). Compare with stability in buffer-only controls to isolate pH-specific effects .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm presence of amine (–NH₂, ~3400 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups.
- ¹³C NMR : Identify the benzoyl carbon (~168 ppm) and aromatic carbons (120–140 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 209.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Systematic reviews (per Cochrane guidelines) should be conducted to assess bias in experimental designs. For example:
- Compare studies using in vitro vs. in vivo models (e.g., enzyme inhibition assays vs. rodent colitis models).
- Analyze solvent effects (DMSO vs. saline) on compound solubility and activity .
- Use meta-regression to identify confounding variables (e.g., dosage ranges, metabolite interference) .
Q. What experimental designs are optimal for studying this compound’s role in colonic drug delivery systems?
- Methodological Answer :
- Step 1 : Validate bacterial azoreductase-mediated cleavage in anaerobic bioreactors (mimicking the colon) using LC-MS/MS to quantify 5-aminosalicylic acid (5-ASA) release .
- Step 2 : Compare pharmacokinetics in healthy vs. colitis-induced models to assess disease-specific metabolism .
- Step 3 : Use radiolabeled ⁴C-4-Aminobenzoylalanine to track systemic absorption and urinary excretion .
Q. How can computational modeling enhance the design of this compound-based prodrugs?
- Methodological Answer :
- Docking Studies : Simulate interactions with azoreductase (PDB ID: 1TZR) to predict cleavage efficiency.
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with hydrolysis rates.
- MD Simulations : Assess stability of prodrug-carrier conjugates in aqueous environments .
Contradiction Analysis and Validation
Q. Why do some studies report this compound as pharmacologically inert, while others suggest indirect therapeutic effects?
- Critical Analysis :
- Inert Claims : Based on its role as a carrier in balsalazide, where this compound is excreted unchanged in feces after 5-ASA release .
- Therapeutic Hypotheses : Potential acetylated metabolites (e.g., N-acetyl-4-Aminobenzoylalanine) may modulate immune pathways, requiring targeted metabolomics for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
